N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Description
Scientific Research Applications
Asymmetric Synthesis and Molecular Interactions
Asymmetric Synthesis and Electrophilic Fluorination
A study highlighted the asymmetric synthesis of enantiomerically pure compounds via electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI), demonstrating the versatility of NFSI in stereocontrolled synthesis (Yamamoto et al., 2011).
Copper-Mediated Reactions
Copper-mediated C-H amination and the use of NFSI as an amino source in organic synthesis were explored, showing broad substrate scope and functional group tolerance. Such reactions are vital for constructing complex nitrogen-containing molecules (Lu et al., 2018).
Mechanism of Fluorination Reactions
NFSI's role in promoting diamination and carboamination reactions was studied, revealing divergent reactivity based on the choice of catalyst and experimental conditions. This insight is crucial for developing new synthetic methodologies (Sibbald et al., 2009).
Molecular Simulation and Binding Studies
- Molecular Dynamics Simulation: Research on the corrosion inhibition properties of certain derivatives for iron protection used quantum chemical calculations and molecular dynamics simulations. These studies help understand the molecular basis of corrosion protection mechanisms (Kaya et al., 2016).
Therapeutic Potential and Biological Activity
Anticancer Activity
The synthesis and evaluation of novel compounds for anticancer activity revealed potential therapeutic uses. Such studies contribute to the discovery of new anticancer agents, highlighting the significance of structural modifications to enhance biological activity (Tsai et al., 2016).
Antitumor Activity and Molecular Docking
Sulfonamide derivatives were synthesized and assessed for their antitumor activity, using molecular docking to explore their potential as protein tyrosine kinase (PTK) inhibitors. This approach aids in understanding the molecular interactions underlying their antitumor effects (Kamel et al., 2010).
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-26-18-6-5-16(12-17(18)20)27(24,25)23-13-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h3-12,23H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAQQKVJMOWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide |
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